molecular formula C7H15NOS B12918138 Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester CAS No. 82360-11-0

Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester

Cat. No.: B12918138
CAS No.: 82360-11-0
M. Wt: 161.27 g/mol
InChI Key: ULAMWDDQCMTBEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamothioic acid, (2-methylpropyl)-, O-ethyl ester typically involves the reaction of carbamothioic acid with an alcohol under acidic conditions. The esterification process requires a strong acid catalyst such as sulfuric acid to drive the reaction to completion . The reaction can be represented as follows:

Carbamothioic acid+EthanolH2SO4Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester+Water\text{Carbamothioic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Carbamothioic acid+EthanolH2​SO4​​Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Carbamothioic acid and ethanol.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted carbamothioic acid derivatives.

Scientific Research Applications

Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbamothioic acid, (2-methylpropyl)-, O-ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbamothioic acid, which can then interact with enzymes or other proteins, affecting their function . The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in organic synthesis and industrial production .

Properties

CAS No.

82360-11-0

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

O-ethyl N-(2-methylpropyl)carbamothioate

InChI

InChI=1S/C7H15NOS/c1-4-9-7(10)8-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,10)

InChI Key

ULAMWDDQCMTBEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)NCC(C)C

Origin of Product

United States

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